![molecular formula C17H19ClO4S2 B14378736 1,1'-[(5-Chloropentane-1,1-diyl)disulfonyl]dibenzene CAS No. 89593-87-3](/img/structure/B14378736.png)
1,1'-[(5-Chloropentane-1,1-diyl)disulfonyl]dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[(5-Chloropentane-1,1-diyl)disulfonyl]dibenzene is an organic compound characterized by its unique structure, which includes a chlorinated pentane chain linked to two benzene rings via sulfonyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[(5-Chloropentane-1,1-diyl)disulfonyl]dibenzene typically involves the chlorination of pentane followed by sulfonylation reactions. The process begins with the chlorination of pentane to produce 1-chloropentane . This intermediate is then reacted with benzene sulfonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and sulfonylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 1,1’-[(5-Chloropentane-1,1-diyl)disulfonyl]dibenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl groups can participate in redox reactions, altering the oxidation state of the compound.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium iodide can be used for nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed to oxidize the sulfonyl groups.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the sulfonyl groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to different sulfonyl or sulfone compounds.
科学的研究の応用
1,1’-[(5-Chloropentane-1,1-diyl)disulfonyl]dibenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1,1’-[(5-Chloropentane-1,1-diyl)disulfonyl]dibenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. The chlorine atom may also participate in halogen bonding, further influencing the compound’s biological activity.
類似化合物との比較
- 1,1’-[(E)-Ethene-1,2-diyl]dibenzene : Similar structure but with an ethene linkage instead of a chlorinated pentane chain.
- 1,1’-(3-Cyclopropyl-1-propene-1,2-diyl)dibenzene : Contains a cyclopropyl group, offering different chemical properties.
- 5-Chloropentane-1,1-diol : Similar chlorinated pentane chain but with hydroxyl groups instead of sulfonyl groups.
特性
CAS番号 |
89593-87-3 |
|---|---|
分子式 |
C17H19ClO4S2 |
分子量 |
386.9 g/mol |
IUPAC名 |
[1-(benzenesulfonyl)-5-chloropentyl]sulfonylbenzene |
InChI |
InChI=1S/C17H19ClO4S2/c18-14-8-7-13-17(23(19,20)15-9-3-1-4-10-15)24(21,22)16-11-5-2-6-12-16/h1-6,9-12,17H,7-8,13-14H2 |
InChIキー |
FRVDIVOWFRSIGQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CCCCCl)S(=O)(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


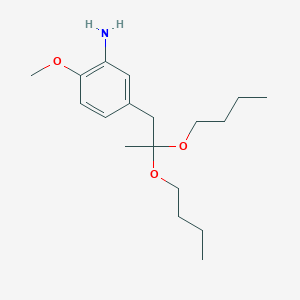
![6,6-Dimethoxy-3,3-dimethylbicyclo[3.2.0]heptan-2-one](/img/structure/B14378664.png)
![3-[2-(2-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14378670.png)
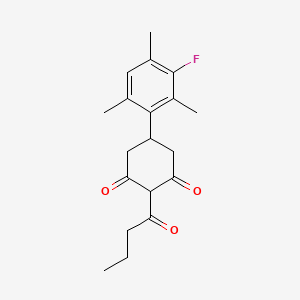
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]pentane-2,4-dione](/img/structure/B14378675.png)
![1-(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14378676.png)
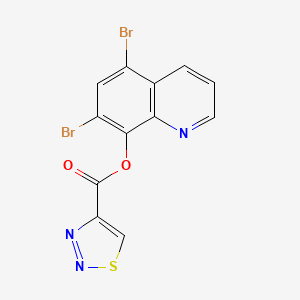
![7-[5-(Pent-1-EN-1-YL)thiophen-2-YL]-7-(pyridin-3-YL)hept-6-enoic acid](/img/structure/B14378680.png)
![N-[Di(propan-2-yl)boranyl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14378686.png)
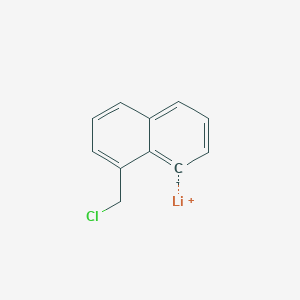
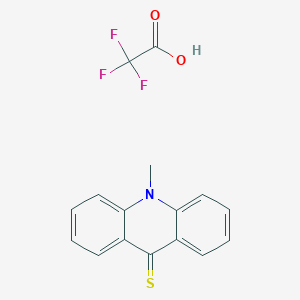
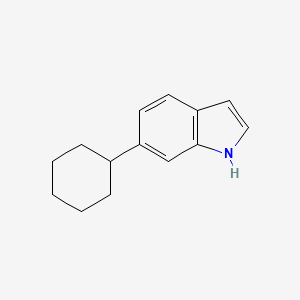
![2-Hydroxy-1-nitrobicyclo[3.3.1]nonan-9-one](/img/structure/B14378719.png)

